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Introduction

Transition metal-chlorimide complexes, often generated in situ from a transition metal
precursor and an N-chloroamine reagent such as chloramine-T, are powerful intermediates for
a variety of catalytic transformations. These reactive species are particularly effective in nitrene
transfer reactions, enabling the direct formation of carbon-nitrogen bonds, a critical
transformation in the synthesis of pharmaceuticals and other biologically active molecules. This
document provides detailed application notes and experimental protocols for two key catalytic
applications of these complexes: the aziridination of olefins and the amination of C-H bonds.

Application Notes
Catalytic Aziridination of Olefins

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant
interest due to their prevalence in bioactive natural products and their utility as versatile
synthetic intermediates. Transition metal-catalyzed aziridination using N-chloroamines offers a
direct and efficient method for their preparation.

Manganese and iron porphyrin complexes have emerged as particularly effective catalysts for
this transformation.[1] For instance, water-soluble manganese-porphyrin complexes can
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catalyze the aziridination of various olefins in aqueous media with yields of up to 93%.[2] These
reactions typically proceed via a metal-chlorimide intermediate which then transfers the
nitrene group to the olefin. The choice of the metal center and the porphyrin ligand can
influence the efficiency and selectivity of the reaction.

Copper complexes, particularly those with diimine ligands, are also highly active catalysts for
aziridination.[3] These systems can achieve high turnover numbers and exhibit excellent
enantioselectivity when chiral ligands are employed, making them valuable tools for
asymmetric synthesis.

Key Features:
» High Efficiency: Excellent yields can be achieved for a variety of olefin substrates.
o Mild Reaction Conditions: Many catalytic systems operate at or near room temperature.

e Functional Group Tolerance: A range of functional groups are tolerated, allowing for the
synthesis of complex molecules.

o Asymmetric Synthesis: The use of chiral ligands enables the enantioselective synthesis of
aziridines.

Catalytic C-H Bond Amination

The direct functionalization of C-H bonds is a highly sought-after transformation in organic
synthesis as it offers a more atom-economical and step-efficient approach to molecule
construction. Transition metal-chlorimide complexes have been successfully employed in the
catalytic amination of C-H bonds, providing a direct route to amines.

Copper complexes with diimine or other nitrogen-based ligands are prominent catalysts for C-H
amination using chloramine-T.[2] These reactions can target activated C-H bonds, such as
those in benzylic and allylic positions, as well as the C-H bonds of ethers.[4] The mechanism is
believed to involve the formation of a copper-nitrene (or copper-chlorimide) intermediate that
undergoes insertion into a C-H bond.[2]

Iron porphyrin complexes have also demonstrated utility in C-H amination reactions, particularly
with alkyl azides as the nitrene source, showcasing the versatility of these catalysts in C-N
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bond formation.[5]
Key Features:
o Direct C-N Bond Formation: Enables the conversion of C-H bonds directly to C-N bonds.

o High Regioselectivity: Preferential amination of weaker, more activated C-H bonds is often
observed.

o Broad Substrate Scope: Applicable to a range of substrates containing activatable C-H
bonds.

o Synthetic Utility: Provides a powerful tool for the late-stage functionalization of complex
molecules.

Quantitative Data Summary

The following tables summarize the catalytic performance of various transition metal-
chlorimide complexes in aziridination and C-H amination reactions.

Table 1: Catalytic Aziridination of Olefins
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. Turnover
Olefin ]
Catalyst N-Source Yield (%) Number Reference
Substrate
(TON)
[Mn(TMPyP) )
Styrene Chloramine-T 93 186 [2]
ClICla
4-
[Mn(TMPyP) )
Chlorostyren Chloramine-T 85 170 [2]
ClICla
e
4-
[Mn(TMPyP) .
Methylstyren Chloramine-T 78 156 [2]
ClICla
e
[Fe(TPP)CI] Styrene Bromamine-T 88 - [6]
[Fe(TPP)CI] 1-Octene Bromamine-T 75 - [6]
[Cu(diimine)]*  Styrene Chloramine-T  >95 >1000 [3]
4-
[Cu(diimine)]*  Chlorostyren Chloramine-T 92 - [3]
e
o Methyl ]
[Cu(diimine)]* ) Chloramine-T 90 - [3]
Cinnamate
Table 2: Catalytic C-H Amination
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Catalyst Substrate N-Source Product Yield (%) Reference
N-Tosyl-2-
Tetrahydrofur ) ]
CuCl Chloramine-T  aminotetrahy 85 [4]
an
drofuran
N-Tosyl-1-
CuCl Diethyl ether Chloramine-T  ethoxyethani 70 [4]
mine
o N-Tosyl-1-
[Cu(diimine)] ]
PE Ethylbenzene  Chloramine-T  phenylethana 82 [2]
6
mine
o N-Tosyl-1-
[Cu(diimine)] ]
PE Toluene Chloramine-T  phenylmetha 75 [2]
6
namine
L N-(1-
[Fe(TDCPP) ) Adamantyl)ad
Adamantane Azidoadaman 80 [5]
(IMe)2]I amantan-1-
tane .
amine

Experimental Protocols
Protocol 1: Synthesis of Tetraphenylporphyrin (H2TPP)

This protocol describes the synthesis of the free-base porphyrin ligand, a common precursor to

manganese and iron porphyrin catalysts.

Materials:

Methanol

Pyrrole (freshly distilled)

Benzaldehyde

Propionic acid
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e Dichloromethane (DCM)

« Silica gel for column chromatography

Procedure:

In a fume hood, add freshly distilled pyrrole (0.1 mol) and benzaldehyde (0.1 mol) to a round-
bottom flask containing propionic acid (250 mL).

o Heat the mixture to reflux with stirring for 30 minutes.

o Cool the reaction mixture to room temperature. A purple precipitate should form.
 Filter the crude product and wash it with methanol to remove residual propionic acid.
e Dry the purple solid in a vacuum oven.

» Purify the crude H2TPP by column chromatography on silica gel using dichloromethane as
the eluent.

o Collect the major purple fraction and evaporate the solvent to yield purified H2TPP.

e Characterize the product by UV-Vis and *H NMR spectroscopy.

Protocol 2: Synthesis of [Mn(TPP)CI]

Materials:

H.TPP

Manganese(ll) chloride tetrahydrate (MnClz-4H20)

N,N-Dimethylformamide (DMF)

Sodium chloride (NaCl)
Procedure:

e Dissolve H2TPP (1 mmol) in DMF (100 mL) in a round-bottom flask.
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e Add an excess of MnCl2:4H20 (5 mmol) to the solution.

e Heat the mixture to reflux for 2 hours. The color of the solution should change from purple to
dark green.

» Monitor the reaction progress by UV-Vis spectroscopy until the characteristic Soret band of
the free-base porphyrin is no longer observed.

e Cool the reaction mixture to room temperature and add an aqueous solution of NaCl to
precipitate the manganese porphyrin complex.

« Filter the solid, wash thoroughly with water, and then with a small amount of methanol.

Dry the [Mn(TPP)CI] complex under vacuum.

Protocol 3: Catalytic Aziridination of Styrene using
[Mn(TPP)CI]

Materials:

e [Mn(TPP)CI]

e Styrene

e Chloramine-T trihydrate

» Acetonitrile

e Saturated agueous sodium bicarbonate solution
e Dichloromethane (DCM)

e Anhydrous sodium sulfate

Procedure:

e To a stirred solution of styrene (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add
the catalyst [Mn(TPP)CI] (0.01 mmol).
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e Add Chloramine-T trihydrate (0.2 mmol) to the mixture.

 Stir the reaction at room temperature for 24 hours.

e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
o Extract the product with dichloromethane (3 x 15 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

+ Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate) to afford the desired N-tosyl-2-phenylaziridine.

Protocol 4: Synthesis of a Chiral Diimine Ligand

This protocol describes a general procedure for the synthesis of a C2-symmetric diimine ligand
from a chiral diamine.

Materials:

(1R,2R)-(-)-1,2-Diaminocyclohexane

2-Pyridinecarboxaldehyde

Ethanol

Anhydrous magnesium sulfate
Procedure:

e Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (10 mmol) in ethanol (50 mL) in a round-
bottom flask.

e Add 2-pyridinecarboxaldehyde (22 mmol) to the solution.

 Stir the reaction mixture at room temperature for 12 hours. A yellow precipitate should form.
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« Filter the solid product and wash with cold ethanol.

« To drive the reaction to completion, the filtrate can be concentrated and the residue
redissolved in ethanol with a small amount of fresh 2-pyridinecarboxaldehyde and stirred for
another 12 hours.

e Combine the solid products and dry under vacuum.

e The chiral diimine ligand can be further purified by recrystallization from ethanol.

Protocol 5: Catalytic C-H Amination of Ethylbenzene
using a Copper-Diimine Complex

Materials:

Copper(l) trifluoromethanesulfonate benzene complex (CuOTf-0.5CeHe)

Chiral diimine ligand (from Protocol 4)

Ethylbenzene

Chloramine-T trihydrate

Acetonitrile (anhydrous)

Procedure:

In a glovebox or under an inert atmosphere, dissolve CuOTf-0.5CsHs (0.05 mmol) and the
chiral diimine ligand (0.055 mmol) in anhydrous acetonitrile (2 mL) in a Schlenk tube.

Stir the solution for 30 minutes to form the copper-diimine complex.

Add ethylbenzene (1 mmol) to the catalyst solution.

Add Chloramine-T trihydrate (0.5 mmol) in one portion.

Seal the Schlenk tube and stir the reaction mixture at 60 °C for 24 hours.
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e Cool the reaction to room temperature and quench with water (5 mL).

o Extract the product with diethyl ether (3 x 10 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield the N-tosyl-1-
phenylethanamine.

Visualizations

The following diagrams illustrate the proposed catalytic cycles for the aziridination of olefins
and the C-H amination reactions.
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Caption: Catalytic cycle for olefin aziridination.
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Caption: Catalytic cycle for C-H bond amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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